molecular formula C18H13FN4O2S2 B2918128 N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 573696-93-2

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2918128
CAS No.: 573696-93-2
M. Wt: 400.45
InChI Key: KBILMXBLFRQQCW-UHFFFAOYSA-N
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Description

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound with the molecular formula C18H13FN4O2S2 and a molecular weight of 400.45 This compound is known for its unique structure, which includes a quinoxaline ring, a fluorophenyl group, and a thiophene-2-sulfonamide moiety

Preparation Methods

The synthesis of N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: This step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the fluorophenyl group is introduced to the quinoxaline ring.

    Attachment of the Thiophene-2-sulfonamide Moiety: This step involves the reaction of the intermediate compound with thiophene-2-sulfonyl chloride under basic conditions to form the final product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:

    N-(3-(quinoxalin-2-yl)phenyl)thiophene-2-sulfonamide: This compound lacks the fluorine atom on the phenyl ring, which may affect its reactivity and biological activity.

    N-(3-(phenylamino)quinoxalin-2-yl)thiophene-2-sulfonamide: This compound lacks the fluorine atom and has a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.

The presence of the fluorine atom in this compound is a key feature that distinguishes it from similar compounds, potentially enhancing its stability and reactivity.

Properties

IUPAC Name

N-[3-(3-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S2/c19-12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-27(24,25)16-9-4-10-26-16/h1-11H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBILMXBLFRQQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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